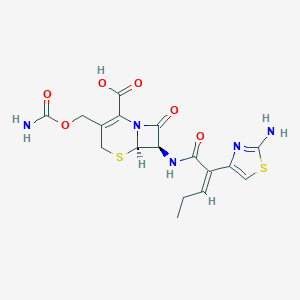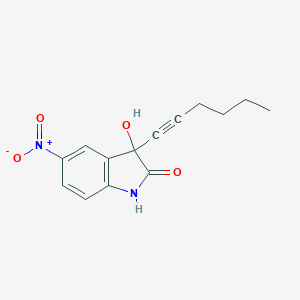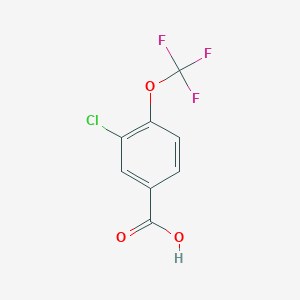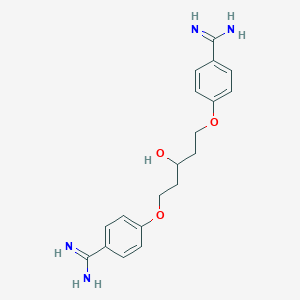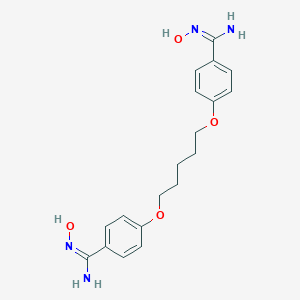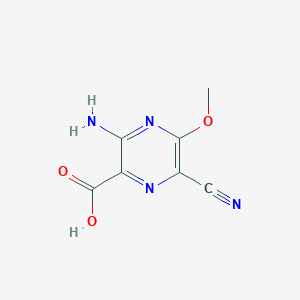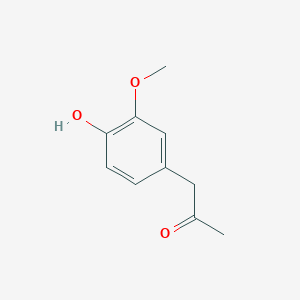
4-ヒドロキシ-3-メトキシフェニルアセトン
概要
説明
It is a yellow liquid with a molecular weight of 180.2 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
科学的研究の応用
4-Hydroxy-3-methoxyphenylacetone has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Used in studies related to metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Employed in the production of fragrances, flavors, and other industrial chemicals
作用機序
Target of Action
4-Hydroxy-3-methoxyphenylacetone, also known as Vanillyl methyl ketone, is primarily targeted towards the enzyme nicotinamide adenine dinucleotide phosphate (NADPH) oxidase . This enzyme plays a crucial role in the production of reactive oxygen species .
Mode of Action
The compound acts as an inhibitor of NADPH oxidase . By inhibiting this enzyme, it reduces the production of reactive oxygen species, which are involved in various cellular processes, including cell signaling and homeostasis .
Biochemical Pathways
The inhibition of NADPH oxidase affects the reactive oxygen species production pathway . This can lead to a decrease in oxidative stress within the cell, potentially affecting various downstream effects such as inflammation and cellular damage .
Pharmacokinetics
Factors such as solubility, stability, and molecular weight (180.2 g/mol for this compound ) can influence how the compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted.
Result of Action
The primary result of 4-Hydroxy-3-methoxyphenylacetone’s action is the reduction of oxidative stress within the cell due to decreased production of reactive oxygen species . This can lead to a decrease in inflammation and cellular damage, making it potentially useful in the treatment of various inflammatory diseases and atherosclerosis .
Action Environment
The action, efficacy, and stability of 4-Hydroxy-3-methoxyphenylacetone can be influenced by various environmental factors. For instance, the compound is sensitive to air , suggesting that its stability and efficacy might be affected by exposure to oxygen. Additionally, the compound is soluble in alcohol and water , which could influence its distribution and absorption within the body
生化学分析
. .
Biochemical Properties
4-Hydroxy-3-methoxyphenylacetone has been shown to inhibit the activity of certain enzymes involved in bacterial cell transfer reactions
Cellular Effects
It has been suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-methoxyphenylacetone can be synthesized through several methods. One common method involves the reaction of vanillin with nitroethane in the presence of n-butylamine and glacial acetic acid in toluene, followed by refluxing for 8 hours. This reaction produces 2-methoxy-4-(2-nitro-1-propenyl) phenol, which is then subjected to catalytic transfer hydrogenation using palladium on carbon (Pd/C) and ammonium formate (HCOONH4) to yield the final product .
Industrial Production Methods: Industrial production of 4-Hydroxy-3-methoxyphenylacetone typically involves similar synthetic routes but on a larger scale. The use of optimized reaction conditions and catalysts ensures higher yields and purity of the final product .
化学反応の分析
Types of Reactions: 4-Hydroxy-3-methoxyphenylacetone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of hydroxyl and methoxy groups on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for substitution reactions.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or other reduced derivatives.
Substitution: Results in substituted aromatic compounds with various functional groups.
類似化合物との比較
- 4-Hydroxy-3-methoxyacetophenone
- 4-Hydroxyacetophenone
- 2-Methoxy-4-propylphenol
- Vanillin
Comparison: 4-Hydroxy-3-methoxyphenylacetone is unique due to its specific structure, which includes both hydroxyl and methoxy groups on the aromatic ring, as well as a ketone functional group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various applications .
特性
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)5-8-3-4-9(12)10(6-8)13-2/h3-4,6,12H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVCJQWZGDLHSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075060 | |
| Record name | 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2503-46-0 | |
| Record name | Guaiacylacetone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2503-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guaiacylacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002503460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guaiacylacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16690 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-hydroxy-3-methoxyphenyl)acetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.913 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXY-3-METHOXYPHENYLACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0626DKI6FE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary metabolic pathways of compounds structurally similar to 4-Hydroxy-3-methoxyphenylacetone?
A1: Research on structurally similar compounds like eugenol methyl ether (3,4-dimethoxyallylbenzene) and isoeugenol methyl ether (3,4-dimethoxypropenylbenzene) offers valuable insights [].
Q2: How is 4-Hydroxy-3-methoxyphenylacetone synthesized, and what are the key characteristics of the synthesis process?
A2: 4-Hydroxy-3-methoxyphenylacetone is synthesized from vanillin in a three-step process []:
Q3: What spectroscopic techniques are used to confirm the structure of 4-Hydroxy-3-methoxyphenylacetone?
A3: The chemical structure of 4-Hydroxy-3-methoxyphenylacetone has been rigorously confirmed using the following spectroscopic methods []:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

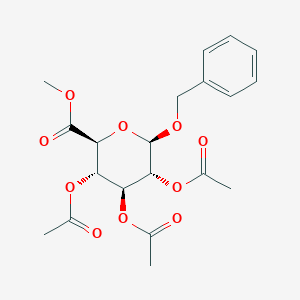
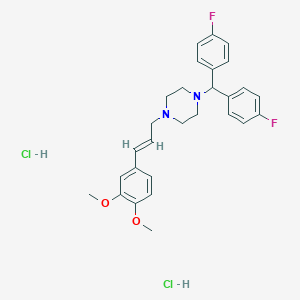
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one](/img/structure/B134048.png)
![2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B134049.png)
